molecular formula C11H8BrF3N2 B1402297 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole CAS No. 1423161-91-4

5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole

Cat. No.: B1402297
CAS No.: 1423161-91-4
M. Wt: 305.09 g/mol
InChI Key: YYLXZEXBQRRRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce oxides or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that pyrazole derivatives, including 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole, exhibit potent antimicrobial properties. A study demonstrated that compounds with trifluoromethyl groups significantly inhibit the growth of drug-resistant bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL .
  • Inhibition of Enzymes : The compound has been studied for its potential as an inhibitor of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases. Selective inhibition of MAO-B could provide therapeutic benefits in conditions like Parkinson's disease .
  • Anticancer Properties : The compound's structural features allow it to interact with various biological targets, making it a candidate for anticancer drug development. Early studies suggest that pyrazole derivatives can induce apoptosis in cancer cells, although further research is necessary to establish efficacy and safety in clinical settings .

Material Science Applications

  • Fluorinated Materials : The incorporation of trifluoromethyl groups into materials enhances their thermal stability and chemical resistance. This property is crucial for developing advanced polymers and coatings that require durability under harsh conditions .
  • Organic Electronics : Pyrazole derivatives are being explored for use in organic semiconductors due to their electronic properties. The ability to tune the electronic characteristics through structural modifications allows for the design of materials suitable for organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized various pyrazole derivatives, including this compound, and tested their efficacy against multiple bacterial strains. The results indicated that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 0.25 µg/mL, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Neuroprotective Effects

In a pharmacological study focusing on neuroprotection, the compound was evaluated for its effects on neuronal cell lines exposed to oxidative stress. Results showed that treatment with this compound reduced cell death and improved cell viability compared to control groups, suggesting its potential role in neuroprotective therapies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis of this compound

The synthesis of this pyrazole derivative typically involves the reaction of suitable precursors under controlled conditions. One common method includes the use of arylhydrazines and appropriate carbonyl compounds, which can yield various substituted pyrazoles, including the target compound. The synthesis process often requires careful optimization of reaction conditions to improve yield and purity.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. Compounds containing the 1H-pyrazole structure have been shown to inhibit the growth of various cancer cell types, including:

  • Lung cancer
  • Breast cancer (MDA-MB-231 cells)
  • Liver cancer (HepG2 cells)
    This suggests that derivatives like this compound could be promising candidates for further development as anticancer agents .

Antimicrobial Activity

In addition to anticancer effects, studies have demonstrated that certain pyrazole derivatives possess antimicrobial properties. For instance, compounds with trifluoromethyl substitutions have shown effectiveness against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). These compounds can disrupt biofilm formation and exhibit low toxicity to human cells, indicating a potential for therapeutic use .

Anti-inflammatory Properties

The pyrazole scaffold has also been linked to anti-inflammatory activities. Some derivatives have been evaluated for their ability to reduce inflammation in various models, showing comparable effects to established anti-inflammatory drugs like indomethacin .

Case Studies

Several studies highlight the biological activities of pyrazole derivatives:

  • Anticancer Evaluation : A study synthesized multiple pyrazole analogs and assessed their antiproliferative effects on cancer cell lines. Results indicated that certain compounds effectively inhibited cell proliferation and induced apoptosis in cancer cells, making them potential candidates for drug development .
  • Antimicrobial Testing : Another investigation focused on the synthesis of N-(trifluoromethyl)phenyl substituted pyrazoles, which demonstrated potent activity against Gram-positive bacteria, including strains resistant to conventional antibiotics. The most effective compounds eradicated preformed biofilms and showed a selectivity factor greater than 20 against human embryonic kidney cells .
  • Anti-inflammatory Activity : Research on various pyrazole derivatives revealed their capacity to mitigate inflammation in animal models, showcasing their therapeutic potential in treating inflammatory diseases .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Biological ActivityTest System/ModelResult Summary
AnticancerMDA-MB-231, HepG2Significant inhibition of cell proliferation
AntimicrobialMRSA, Enterococcus spp.Effective against antibiotic-resistant strains
Anti-inflammatoryAnimal modelsComparable efficacy to indomethacin

Properties

IUPAC Name

5-[2-bromo-5-(trifluoromethyl)phenyl]-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2/c1-17-10(4-5-16-17)8-6-7(11(13,14)15)2-3-9(8)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLXZEXBQRRRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A round-bottom flask was charged with 1-bromo-2-iodo-4-(trifluoromethyl)benzene (5.00 g, 14.25 mmol; Combi-blocks, San Diego, Calif.), 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (3.41 g, 16.39 mmol), potassium phosphate (6.05 g, 28.5 mmol) and Pd(dppf)Cl2CH2Cl2 (1.164 g, 1.425 mmol). The flask was flushed with Ar, and DMF (47.5 mL) was then added. The flask was sealed, heated to 60° C. for 12 h, and then stirred at room temperature for 48 h. The mixture was diluted with water and extracted with EtOAc (three times). The combined organics were washed with brine, dried and concentrated under a vacuum. The product was purified by chromatography using silica gel (0 to 100% EtOAc/Heptane) to yield 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole (2.956 g, 9.69 mmol) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ ppm=8.06 (td, J=0.7, 8.1 Hz, 1H), 7.86-7.73 (m, 2H), 7.53 (d, J=2.0 Hz, 1H), 6.41 (d, J=2.0 Hz, 1H), 3.64 (s, 3H); m/z (ESI) 305.0 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
6.05 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dppf)Cl2CH2Cl2
Quantity
1.164 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A round-bottom flask was charged with 1-bromo-2-iodo-4-(trifluoromethyl)benzene (5.00 g, 14.25 mmol), 1-methyl-1h-pyrazole-5-boronic acid pinacol ester (3.41 g, 16.39 mmol), potassium phosphate (6.05 g, 28.5 mmol) and PdCl2(dppf)-CH2Cl2 (1.164 g, 1.425 mmol). The flask was flushed with Ar, and DMF (47.5 ml) was then added. The flask was sealed, heated to 60° C. for 12 h, then stirred at room temperature for 48 h. The mixture was diluted with water and extracted with EtOAc (3×). The combined organics were washed with brine, dried, and concentrated in vacuo. The crude product was purified by chromatography on silica gel (0 to 100% EtOAc/Heptane) to yield 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole (2.956 g, 9.69 mmol, 68.0% yield) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ=8.06 (td, J=0.7, 8.1 Hz, 1 H), 7.86-7.73 (m, 2 H), 7.53 (d, J=2.0 Hz, 1 H), 6.41 (d, J=2.0 Hz, 1 H), 3.64 (s, 3 H). m/z (ESI) 305.0 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
1.164 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A 75-mL pressure vessel was charged with 1-bromo-2-iodo-4-(trifluoromethyl)benzene (2.015 g, 5.74 mmol), 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Aldrich, St. Louis, Mo., 1.374 g, 6.60 mmol), potassium phosphate (2.438 g, 11.48 mmol), and PdCl2(dppf)-CH2Cl2 adduct (Strem Chemicals Inc., Newburyport, Mass., 0.469 g, 0.574 mmol). The vessel was flushed with Ar (g), then DMF (19.14 ml) was added. The vial was sealed and placed in an 80° C. oil bath for 2 hours. The mixture was diluted with water and extracted with EtOAc (3×). The combined organic extracts were washed with brine, dried over sodium sulfate, filtered, and concentrated. The residue was chromatographed on an 80 g silica gel column to give 5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole (1.001 g, 3.28 mmol) as a yellow solid. [M+H]+=307.0.
Quantity
2.015 g
Type
reactant
Reaction Step One
Quantity
1.374 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
2.438 g
Type
reactant
Reaction Step One
Quantity
0.469 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
5-(2-bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.